molecular formula C11H14N2O B7860899 3-amino-N-cyclobutylbenzamide

3-amino-N-cyclobutylbenzamide

Cat. No.: B7860899
M. Wt: 190.24 g/mol
InChI Key: ZBHDMXIJAYFGIG-UHFFFAOYSA-N
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Description

3-Amino-N-cyclobutylbenzamide is an organic compound with the molecular formula C11H14N2O It is characterized by the presence of an amino group (-NH2) attached to the benzamide structure, with a cyclobutyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclobutylbenzamide typically involves the reaction of 3-nitrobenzoyl chloride with cyclobutylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amines.

Scientific Research Applications

3-Amino-N-cyclobutylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-amino-N-cyclobutylbenzamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzamide structure can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-Amino-N-butylbenzamide: Similar in structure but with a butyl group instead of a cyclobutyl group.

    3-Amino-N-methylbenzamide: Contains a methyl group instead of a cyclobutyl group.

    3-Amino-N-phenylbenzamide: Features a phenyl group in place of the cyclobutyl group.

Uniqueness: 3-Amino-N-cyclobutylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-amino-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-1-3-8(7-9)11(14)13-10-5-2-6-10/h1,3-4,7,10H,2,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHDMXIJAYFGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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